1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKXECIZUKLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Pyrimidine Moiety: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolopyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds synthesized in related research demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may also exhibit similar activity .
- Anti-inflammatory Properties : Pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory mediators such as prostaglandins, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Some derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Studies
Several case studies have highlighted the applications of pyrazolo[3,4-d]pyrimidine derivatives:
- Antimicrobial Evaluation : A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity using the agar well diffusion method. Compounds demonstrated varying degrees of effectiveness against standard bacterial strains, with some showing superior activity compared to established antibiotics .
- Anti-inflammatory Screening : In another investigation, a series of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold were tested for anti-inflammatory effects. The results indicated that certain derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like Diclofenac® .
Applications in Drug Development
The unique structure of this compound positions it as a valuable scaffold in drug discovery:
- Lead Compound for Antimicrobial Agents : Given its potential antimicrobial activity, this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.
- Anti-inflammatory Drug Development : Its ability to modulate inflammatory pathways makes it a candidate for further development into anti-inflammatory therapeutics.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can disrupt cellular pathways, leading to the desired biological effects, such as reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with a different substituent on the benzyl group.
1-(4-fluorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Fluorine substituent on the phenyl ring instead of chlorine.
Uniqueness
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents, which can influence its binding affinity and selectivity towards different biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Biological Activity
1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 852441-37-3) is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds in the pyrazolopyrimidine class often act as inhibitors of various enzymes and pathways involved in cellular processes. Specifically, this compound has been studied for its role in inhibiting histone demethylases, such as KDM4 and KDM5, which are implicated in epigenetic regulation and cancer progression.
Table 1: Biological Targets and Activities
| Target Enzyme/Pathway | Activity | Reference |
|---|---|---|
| KDM4 (JMJD2) | Inhibition | |
| KDM5 (JARID1) | Inhibition | |
| PDE-V | Inhibition |
Inhibition of Histone Demethylases
A study highlighted the efficacy of pyrazolopyrimidine derivatives as selective inhibitors of histone lysine demethylases (KDMs). The compound demonstrated significant inhibition against KDM4 and KDM5 with selectivity over other KDM families. This selectivity is crucial for minimizing off-target effects in cancer therapies.
Anticryptosporidial Activity
Another significant area of research involves the compound's potential as an anticryptosporidial agent. In a screening study involving multiple compounds, derivatives including this pyrazolopyrimidine were identified as potent inhibitors against Cryptosporidium parvum, demonstrating efficacy in vivo in infected models. The mechanism was attributed to the inhibition of specific phosphodiesterase enzymes crucial for parasite survival and replication .
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In vitro studies have shown that related pyrazolopyrimidine derivatives exhibit antiproliferative effects against various human cancer cell lines, including HeLa and HCT116 cells . The observed IC50 values indicate that these compounds can effectively reduce cell viability at low concentrations.
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and distribution characteristics in preliminary studies. Safety assessments are critical for advancing these compounds into clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
